molecular formula C12H27P B079228 Tri-tert-butylphosphine CAS No. 13716-12-6

Tri-tert-butylphosphine

Cat. No.: B079228
CAS No.: 13716-12-6
M. Wt: 202.32 g/mol
InChI Key: BWHDROKFUHTORW-UHFFFAOYSA-N
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Description

Tri-tert-butylphosphine is an organophosphorus compound with the chemical formula (C₄H₉)₃P. It is a tertiary phosphine characterized by three tert-butyl groups attached to a phosphorus atom. This compound is known for its steric bulk and strong electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in transition metal catalysis .

Mechanism of Action

Target of Action

Tri-tert-butylphosphine is primarily used as a ligand in the formation of metal complexes . Its primary targets are therefore the metal ions with which it forms these complexes. The role of these targets can vary widely depending on the specific reaction, but in general, they serve as the active centers that facilitate various chemical transformations .

Mode of Action

This compound interacts with its targets (metal ions) by donating its lone pair of electrons to the empty d-orbitals of the metal ions, forming a coordinate covalent bond . This interaction results in the formation of a metal-phosphine complex, which can then participate in various chemical reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly in palladium-catalyzed coupling reactions . For instance, it is a preferred ligand in the palladium-catalyzed coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . It is also used with Pd2(dba)3 for the α-arylation of trimethylsilyl enol ethers with aryl halides .

Pharmacokinetics

Its solubility in various solvents and its stability under different conditions can impact its availability for reactions .

Result of Action

The result of this compound’s action is the facilitation of various chemical transformations. For example, in palladium-catalyzed coupling reactions, it enables the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with phosphorus trichloride in the presence of a Grignard reagent, such as tert-butylmagnesium chloride. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(t-BuMgCl)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{MgCl}_2 ]

Another method involves the use of tert-butyllithium as a reagent: [ \text{PCl}_3 + 3 \text{(t-BuLi)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{LiCl} ]

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yields and purity. The process involves the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture contamination .

Chemical Reactions Analysis

Types of Reactions: Tri-tert-butylphosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: It participates in substitution reactions, particularly in the formation of phosphonium salts.

    Coordination: It acts as a ligand in coordination complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides are used in substitution reactions.

    Coordination: Transition metal salts, such as palladium chloride, are used to form coordination complexes.

Major Products:

Scientific Research Applications

Tri-tert-butylphosphine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling, hydrogenation, and carbon-carbon bond formation.

    Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals, polymers, and materials science.

Comparison with Similar Compounds

    Tri-n-butylphosphine: Similar in structure but with n-butyl groups instead of tert-butyl groups.

    Tri-cyclohexylphosphine: Contains cyclohexyl groups, offering different steric and electronic properties.

    Tri-phenylphosphine: Features phenyl groups, commonly used in various catalytic applications.

Uniqueness: Tri-tert-butylphosphine is unique due to its combination of strong electron-donating ability and significant steric bulk. This makes it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity in reactions that require high selectivity and efficiency .

Properties

IUPAC Name

tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHDROKFUHTORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160090
Record name Tris(1,1-dimethylethyl)phosphine
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Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13716-12-6
Record name Tri-tert-butylphosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Synthesis routes and methods I

Procedure details

In a 200 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.05 g (0.0005 mol (corresponding to 1% by mol)) of copper(I) chloride and 20 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 6.0 g (0.065. mol) of tert-butyl chloride and 1.9 g (0.078 mol) of metallic magnesium in 50 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 20° C. to 25° C. After the dropwise addition was completed, stirring was conducted at a temperature of 35° C. to 40° C. for 3 hours. Then, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 20 ml of toluene and 20 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 111° C. to 113° C. under reduced pressure of 15 Torr were collected. As a result, 9.2 g (purity: 99.0%) of the aimed tri-tert-butylphosphine was obtained as an oily substance. The yield was 90.2%.
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reactant
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20 mL
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9 g
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copper(I) chloride
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0.05 g
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catalyst
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20 mL
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Grignard reagent
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6 g
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1.9 g
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50 mL
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Synthesis routes and methods II

Procedure details

The same operations as in Example 15 were carried out, except that the amount of copper(I) chloride added was changed to 0.75 g (corresponding to 15% by mol based on the di-tert-butylphosphinous chloride), and after the reaction and the treatment, the solvent and a low-boiling component were distilled off under reduced pressure. As a result, 5.9 g (purity: 93.8%) of tri-tert-butylphosphine was obtained as an oily substance. The yield was 54.4%.
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0 (± 1) mol
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Reaction Step One
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copper(I) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tri-tert-butylphosphine?

A1: this compound has the molecular formula C12H27P and a molecular weight of 202.32 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2:
1H NMR (CDCl3): δ 6.07 (d, 1JPH = 465 Hz, 1H), 1.65 ppm (d, 3JPH = 15.3 Hz, 27H) []* 31P{1H} NMR (CDCl3): δ 51.7 ppm []* IR and Raman spectroscopy* have also been used to characterize this compound and its complexes. [, , , ]

Q3: Why is this compound a valuable ligand in transition metal catalysis?

A4: Its steric bulk and strong electron-donating ability promote oxidative addition, a crucial step in many catalytic cycles, enabling reactions with less reactive substrates like aryl chlorides. [, , , , , ]

Q4: Which transition metals are commonly used with this compound in catalysis?

A5: this compound is frequently used with palladium [, , , , , , , , , , , ], nickel [, , ], rhodium [, ], and other transition metals [, , , , , , ].

Q5: What types of reactions are catalyzed by this compound-metal complexes?

A6: These complexes catalyze a diverse range of reactions, including:* Cross-coupling reactions: Suzuki-Miyaura coupling [, , ], Heck reaction [, ], Buchwald-Hartwig amination [, , ], Negishi coupling [], and decarboxylative coupling []. * C–H functionalization []* Carbonylation reactions []* Hydrogenation of silyl enol ethers [, ]

Q6: How does this compound influence the activity and selectivity of palladium catalysts?

A7: Its bulky nature facilitates the formation of low-coordinate, highly reactive palladium(0) species, enhancing catalytic activity. [, , , ] This is particularly beneficial for challenging substrates like aryl chlorides. Additionally, the steric environment around the metal center can influence regio- and stereoselectivity in various transformations. [, , ]

Q7: Are there any examples of this compound being used in the synthesis of natural products or complex molecules?

A8: Yes, this compound has found application in the synthesis of the alkaloid anabasine, showcasing its utility in constructing complex structures. []

Q8: Have computational methods been used to study this compound and its complexes?

A9: Yes, computational techniques like molecular mechanics (MM) and ab initio calculations have been employed to study the structure of this compound derivatives. [, ] Fenske-Hall molecular orbital calculations have provided insights into the bonding within platinum and palladium complexes containing this compound. [, ]

Q9: How do structural modifications of this compound affect its catalytic properties?

A10: Modifying the substituents on the phosphorus atom can fine-tune the steric and electronic properties of the ligand, impacting the catalyst's activity, selectivity, and stability. For instance, replacing one or more tert-butyl groups with other substituents can lead to significant changes in the catalytic performance. [, , , ]

Q10: What safety precautions are necessary when handling this compound?

A11: Due to its pyrophoric nature, this compound should always be handled under an inert atmosphere using appropriate Schlenk or glovebox techniques. [] Appropriate personal protective equipment, such as gloves and eye protection, should be worn at all times.

Q11: What is the environmental impact of this compound?

A11: While specific studies on the ecotoxicological effects of this compound are limited in the provided research, it's essential to handle and dispose of the compound responsibly to minimize potential environmental risks.

Q12: Are there any alternative ligands that can be used in place of this compound?

A13: Yes, several other bulky, electron-rich phosphine ligands are available, each with its own steric and electronic profile, influencing catalytic activity and selectivity. Examples include tricyclohexylphosphine (PCy3), di-1-adamantyl-n-butylphosphine, and di(alkylphosphino)ferrocenes. The choice of the optimal ligand often depends on the specific reaction and desired outcome. [, , , , ]

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